molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2

[5-(2-Furyl)isoxazol-3-yl]methylamine

Cat. No. B1310981
CAS RN: 850375-13-2
M. Wt: 164.16 g/mol
InChI Key: IKOFHZGPFRNEQZ-UHFFFAOYSA-N
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Description

“[5-(2-Furyl)isoxazol-3-yl]methylamine”, also known as FIMA, is a chemical compound that belongs to the family of isoxazoles. It has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=COC(=C1)C2=CC(=NO2)CN .

Scientific Research Applications

1. Precursor in Aminoisoindolinones Synthesis 5-Amino-2-furylmethylamines, a class of chemicals related to [5-(2-Furyl)isoxazol-3-yl]methylamine, have been identified as efficient precursors in the synthesis of new aminoisoindolinones. This process involves a unique [4+2]-cycloaddition strategy followed by lactamization (Medimagh et al., 2010).

2. Role in Isoxazoline Derivative Synthesis and Antibacterial Applications Compounds derived from 5-(2-furyl) isoxazolyl groups have been synthesized and demonstrated noteworthy antibacterial activity. These derivatives have shown potential against various gram-positive and gram-negative bacteria, highlighting their importance in medicinal chemistry (Shah & Desai, 2007).

3. Synthesis of Isoxazole Derivatives with Antimicrobial Activity A series of isoxazole derivatives incorporating the 5-(2-furyl) motif have been synthesized and characterized. These compounds displayed significant in vitro antibacterial and antifungal activities, making them valuable for pharmaceutical applications (Dhaduk & Joshi, 2022).

4. Synthesis of Antituberculosis Agents Derivatives featuring 2-(5-nitro-2-furyl) structures have been synthesized and evaluated for their antituberculosis activity. Some compounds in this series exhibited high efficacy against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Foroumadi et al., 2004).

5. Rice Herbicide Development Isoxazoline derivatives with a 5-(2-furyl) component have been synthesized and assessed for their herbicidal activity. These compounds demonstrated good selectivity and potency against annual weeds, showcasing their potential in agricultural applications (Hwang et al., 2005).

6. Synthesis of 5-HT7 Receptor Antagonists Research involving the synthesis of compounds with a 3-furyl structure similar to this compound has led to the development of 5-HT7 receptor antagonists. These compounds have potential applications in neuropsychiatric disorder treatment (Strekowski et al., 2016).

7. Synthesis of Isoxazoline-Linked Piperazine Derivatives with Antineoplastic Activity Compounds synthesized from isoxazoline and piperazine frameworks, featuring furylmethyl groups, have shown promising cytotoxic and antineoplastic activities, indicating their potential in cancer therapy (Byrappa et al., 2017).

8. Synthesis of Isoxazolo[5,4-d]Pyrimidine Systems with Antitumor Activity The reaction of 5-amino-3-methylisoxazole with aldimines, related to this compound, led to the development of isoxazolo[5,4-d]pyrimidine systems. These compounds were evaluated for their antitumor activity, indicating their potential use in cancer treatment (Hamama et al., 2016).

Safety and Hazards

The safety data sheet for [5-(2-Furyl)isoxazol-3-yl]methylamine indicates that it causes burns by all exposure routes and is a corrosive material . Use of gastric lavage or emesis is contraindicated .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFHZGPFRNEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427617
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850375-13-2
Record name 5-(2-Furanyl)-3-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.50 g of 3-azidomethyl-5-furan-2-yl-isoxazole and 600 mg of 5% palladium in 50 ml of methanol was stirred for 15 hrs under hydrogen atmosphere and then filtered. The filtrate was concentrated in vacuo to provide 821 mg of C-(5-furan-2-yl-isoxazol-3-yl)-methylamine (Step 3 Yield 59%). This concentrate was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

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